molecular formula C26H16N4Na2O6 B1436601 Chrysamine CAS No. 6472-91-9

Chrysamine

Cat. No.: B1436601
CAS No.: 6472-91-9
M. Wt: 526.4 g/mol
InChI Key: AZOPGDOIOXKJRA-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Chrysamine G, also known as a carboxylic acid analogue of Congo Red, primarily targets the beta-amyloid (Aβ) protein . The Aβ protein plays a significant role in the pathogenesis of Alzheimer’s disease, as it forms plaques in the brain that are characteristic of this condition .

Mode of Action

this compound G interacts with its target, the Aβ protein, by binding to it . This binding inhibits the neurodegenerative activity of the Aβ protein . This compound G’s antioxidant activity is also believed to contribute to its inhibitory effect on Aβ .

Biochemical Pathways

The primary biochemical pathway affected by this compound G is the amyloidogenic pathway, which leads to the formation of Aβ plaques in Alzheimer’s disease . By binding to Aβ proteins, this compound G inhibits the formation of these plaques, thereby disrupting the progression of this pathway .

Pharmacokinetics

One of the key pharmacokinetic properties of this compound G is its ability to cross the blood-brain barrier . This allows the compound to reach its target site, the Aβ proteins in the brain, effectively.

Result of Action

The binding of this compound G to Aβ proteins results in the inhibition of Aβ-induced cytotoxicity . This means that the compound can prevent the harmful effects that Aβ proteins can have on cells, particularly neurons in the brain. This is especially relevant in the context of Alzheimer’s disease, where Aβ proteins contribute to neuronal damage .

Action Environment

The action of this compound G is influenced by the environment within the brain. For instance, its ability to cross the blood-brain barrier allows it to act directly on Aβ proteins in the brain . .

Biochemical Analysis

Biochemical Properties

Chrysamine plays a significant role in biochemical reactions, particularly in the study of protein aggregation. It interacts with beta-amyloid fibrils, which are associated with Alzheimer’s disease. This compound has both high and low affinity binding sites for beta-amyloid fibrils, with dissociation constants (Kd) of 200 nM and 38.77 µM, respectively . These interactions are crucial for quantifying cerebral amyloid β deposition in Alzheimer’s disease pathological studies .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to penetrate the blood-brain barrier, making it useful in studying the effects of beta-amyloid aggregation in neuronal cells . This compound affects cell signaling pathways, gene expression, and cellular metabolism by binding to beta-amyloid fibrils and potentially altering their aggregation state . This interaction can lead to changes in cellular function and viability, particularly in the context of neurodegenerative diseases.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with beta-amyloid fibrils. By binding to these fibrils, this compound can inhibit their aggregation and promote their clearance from the brain . This binding interaction is facilitated by the carboxylic acid and hydroxyl groups present in this compound, which form hydrogen bonds with the beta-amyloid fibrils . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of amyloid precursor protein (APP) processing.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for prolonged observation of its effects on beta-amyloid aggregation . Long-term exposure to this compound has been associated with reduced beta-amyloid deposition and improved cognitive function in animal models of Alzheimer’s disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce beta-amyloid aggregation and improve cognitive function without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the clearance of beta-amyloid fibrils. It interacts with enzymes and cofactors involved in the degradation of amyloid precursor protein (APP) and the formation of beta-amyloid peptides . This compound may also affect metabolic flux by modulating the activity of enzymes involved in the processing of APP, leading to changes in metabolite levels and the overall metabolic state of the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to penetrate the blood-brain barrier, allowing it to reach the brain and interact with beta-amyloid fibrils . This compound’s localization and accumulation within the brain are crucial for its effectiveness in reducing beta-amyloid deposition and improving cognitive function in animal models of Alzheimer’s disease .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the extracellular space, where it interacts with beta-amyloid fibrils . This compound’s activity and function are influenced by its localization, as it needs to be in close proximity to beta-amyloid fibrils to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within the cell .

Preparation Methods

Chrysamine G can be synthesized through various methods. One common synthetic route involves the conjugation of 2-(acetamido)-Chrysamine G with a bis-S-trityl protected monoamide-monoaminedithiol (MAMA-Tr 2) . The preparation of this compound G also involves the use of 99mTc-N2S2 conjugates, which are potential probes for the beta-amyloid protein of Alzheimer’s disease . Industrial production methods for this compound G typically involve large-scale synthesis and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Chrysamine G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, this compound G can form conjugates with other molecules, such as liposomes, to enhance its stability and binding affinity .

Properties

IUPAC Name

disodium;2-carboxy-4-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOPGDOIOXKJRA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N4Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023495
Record name C.I. Direct Yellow 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6472-91-9
Record name Chrysamine G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006472919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Direct Yellow 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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